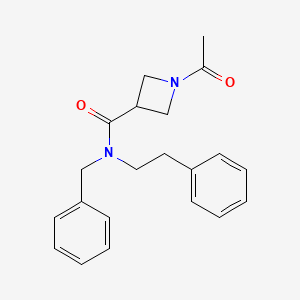

1-acetyl-N-benzyl-N-phenethylazetidine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

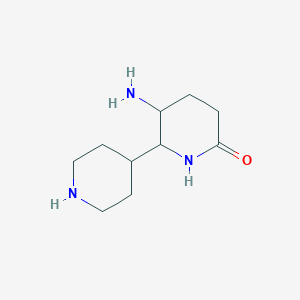

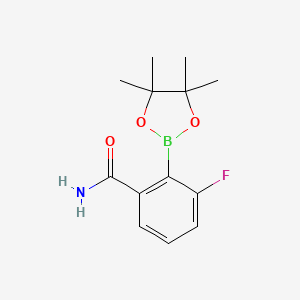

The compound “1-acetyl-N-benzyl-N-phenethylazetidine-3-carboxamide” is a complex organic molecule. It contains an azetidine ring, which is a four-membered ring with one nitrogen atom and three carbon atoms . The azetidine ring is substituted with acetyl, benzyl, and phenethyl groups, as well as a carboxamide group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Tools like X-ray crystallography or NMR spectroscopy are typically used to determine the structure of complex organic molecules .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. For example, the carboxamide group might participate in acid-base reactions, while the azetidine ring might undergo ring-opening reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications

Biological and Medicinal Applications

Beyond polymer chemistry, this compound has shown potential in biological and medicinal contexts:

Antibacterial and Antifungal Properties: Studies suggest that derivatives of this compound exhibit antibacterial and antifungal activity. Researchers explore their use as therapeutic agents against microbial infections.

Dermatitis Treatment: N-benzyl-N-methyldecan-1-amine, a derivative related to our compound, has been investigated for its anti-inflammatory effects in dermatitis. It may help restrain mast cell infiltration and reduce IgE production .

Synthetic Chemistry and Novel Syntheses

Researchers have used aza Paternò–Büchi reactions to synthesize functionalized azetidines. These reactions involve the [2 + 2] photocycloaddition of an imine and an alkene component, resulting in novel compounds .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-acetyl-N-benzyl-N-(2-phenylethyl)azetidine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2/c1-17(24)23-15-20(16-23)21(25)22(14-19-10-6-3-7-11-19)13-12-18-8-4-2-5-9-18/h2-11,20H,12-16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARUQTFDGAYXFSV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC(C1)C(=O)N(CCC2=CC=CC=C2)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-acetyl-N-benzyl-N-phenethylazetidine-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2406859.png)

![2-cyano-N-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2406860.png)

![4-Methoxy-N-[1,2,4]triazol-4-yl-benzenesulfonamide](/img/structure/B2406864.png)

![2-Chloro-1-isopropyl-1H-benzo[d]imidazole](/img/structure/B2406874.png)

![2-(4-(isopropylsulfonyl)phenyl)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)ethanone](/img/structure/B2406876.png)